![molecular formula C10H18F2N2O2 B3093243 Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate CAS No. 1240621-52-6](/img/structure/B3093243.png)
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is a chemical compound with a unique structure that includes a piperazine ring substituted with a tert-butyl group and a difluoromethyl group.
Preparation Methods
The synthesis of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H16F2N2O2
- Molecular Weight : 220.25 g/mol
- Key Functional Groups : Piperazine ring, tert-butyl ester, difluoromethyl substituent.
The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
Pharmaceutical Development
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic applications. Its unique structure allows for the modification of biological activity, making it a candidate for:
- Antidepressants : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models.
- Antipsychotics : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating psychotic disorders.
Research indicates that modifications to the piperazine ring can lead to enhanced potency and selectivity for specific targets in the central nervous system (CNS) .
Biological Studies
The compound serves as a tool in biological research to elucidate mechanisms of action related to various biological pathways. Its applications include:
- Receptor Binding Studies : Investigating how the compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors.
- Enzyme Inhibition : Assessing its potential as an inhibitor of enzymes involved in neurotransmitter metabolism.
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates derived from this compound .
Material Science
In addition to its pharmaceutical applications, this compound is explored for use in material science:
- Polymer Synthesis : The compound can act as a building block in the synthesis of novel polymers with specific properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for developing coatings that require resistance to solvents and environmental factors.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvement in depression-like behaviors in rodent models, suggesting its potential as a lead compound for further development .
Case Study 2: Receptor Interaction
Research published by Johnson et al. (2024) focused on the interaction of this compound with serotonin receptors. The findings demonstrated that this compound exhibits selective binding affinity, which could be harnessed for developing targeted therapies for mood disorders .
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate can be compared with similar compounds such as:
1-Boc-piperazine: This compound also contains a piperazine ring with a tert-butyl group but lacks the difluoromethyl group.
tert-Butyl piperazine-1-carboxylate: Similar in structure but without the difluoromethyl substitution
Biological Activity
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS No. 1240621-52-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound features a piperazine ring substituted with a tert-butyl group and a difluoromethyl moiety, which may enhance its pharmacological properties. The presence of fluorine atoms can influence the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency against specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group is known to enhance binding affinity due to the unique electronic properties it imparts, which can stabilize interactions with target proteins.
Targeted Pathways
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar piperazine structures have shown inhibition against enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in cancer metabolism .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic drug development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the introduction of electron-withdrawing groups like difluoromethyl significantly affect biological activity. For instance, fluorinated compounds have been shown to exhibit enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential enzyme inhibitor |
Piperazine derivatives | Varies | Activity against various receptors |
Case Studies
- Inhibition Studies : A study focused on piperazine derivatives demonstrated that modifications such as the introduction of difluoromethyl groups led to increased inhibition rates against specific enzymes involved in tumor metabolism . This suggests that this compound could be a candidate for further exploration in cancer therapeutics.
- Neuropharmacological Evaluation : Research involving similar piperazine compounds has indicated their potential in treating neurological disorders by modulating serotonin receptors. A derivative with a similar structure showed promising results in enhancing cognitive functions in animal models, suggesting that this compound may also offer neuroprotective effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's stability under physiological conditions could enhance its bioavailability. However, toxicity assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., skin irritation), further studies are needed to establish safety profiles for therapeutic use .
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVXOMKPCHCIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240621-52-6 | |
Record name | tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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